p-Methyl-alpha-undecylbenzylamine hydrochloride
Description
p-Methyl-alpha-undecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN and a molecular weight of 311.93296 g/mol . It is a hydrochloride salt form of p-methyl-alpha-undecylbenzylamine, which is characterized by the presence of a benzylamine group substituted with a methyl group at the para position and an undecyl chain at the alpha position.
Properties
CAS No. |
84803-58-7 |
|---|---|
Molecular Formula |
C19H33ClN- |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-(4-methylphenyl)dodecan-1-amine;chloride |
InChI |
InChI=1S/C19H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-19(20)18-15-13-17(2)14-16-18;/h13-16,19H,3-12,20H2,1-2H3;1H/p-1 |
InChI Key |
IMWYTJXLRVILSZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-alpha-undecylbenzylamine hydrochloride typically involves the alkylation of p-methylbenzylamine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methyl-alpha-undecylbenzylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or nitriles.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitriles.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted amines or other derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of p-Methyl-alpha-undecylbenzylamine hydrochloride typically involves the alkylation of p-methylbenzylamine with undecyl halide under basic conditions. The reaction is performed in organic solvents like toluene or ethanol, using bases such as sodium hydroxide or potassium carbonate. The resulting amine is converted to its hydrochloride salt via treatment with hydrochloric acid.
Chemistry
Role as an Intermediate:
this compound serves as an essential intermediate for synthesizing various organic compounds. It is utilized in the preparation of more complex molecules in medicinal chemistry and materials science.
Table 1: Examples of Organic Compounds Synthesized Using this compound
| Compound Name | Application Area |
|---|---|
| 4-(p-Methyl-alpha-undecyl)aniline | Pharmaceutical intermediates |
| Benzyl derivatives | Material science |
Biological Research
Enzyme Interactions:
In biological studies, this compound is employed as a reagent for investigating enzyme interactions and as a substrate in biochemical assays. Its structural properties allow for the exploration of various biochemical pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
Medicine
Pharmaceutical Development:
The compound has promising applications in drug development due to its ability to target specific biological pathways. Its unique structure makes it a candidate for creating new therapeutic agents aimed at treating various diseases.
Table 2: Potential Therapeutic Targets
| Disease Area | Target Pathway |
|---|---|
| Cancer | Apoptosis modulation |
| Inflammation | Cytokine signaling |
| Infectious diseases | Antiviral activity |
Industrial Applications
Use in Specialty Chemicals:
In industrial settings, this compound is utilized in formulating specialty chemicals and surfactants. It acts as an additive in various chemical processes, enhancing product performance and stability.
Mechanism of Action
The mechanism of action of p-methyl-alpha-undecylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- p-Methyl-alpha-decylbenzylamine hydrochloride
- p-Methyl-alpha-dodecylbenzylamine hydrochloride
- p-Methyl-alpha-octylbenzylamine hydrochloride
Comparison: Compared to its analogs, p-methyl-alpha-undecylbenzylamine hydrochloride has a unique undecyl chain length, which can influence its physicochemical properties and biological activity. The length of the alkyl chain affects the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it distinct from its shorter or longer chain counterparts.
Biological Activity
Introduction
p-Methyl-alpha-undecylbenzylamine hydrochloride (PMU) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
PMU is a substituted benzylamine derivative characterized by the presence of a methyl group at the para position and a long undecyl chain. The structure can be represented as follows:
This structure contributes to its hydrophobic properties, influencing its interaction with biological membranes and potential bioactivity.
Biological Activity Overview
The biological activity of PMU has been explored in various contexts, including its effects on cell signaling, antimicrobial properties, and potential therapeutic applications.
1. Cell Signaling and Immune Modulation
Research indicates that PMU may act as an immunomodulator by influencing Toll-like receptor (TLR) pathways. TLRs are crucial for the innate immune response, and compounds that stimulate these receptors can enhance immune function without triggering excessive inflammation.
- Study Findings : A study demonstrated that PMU could enhance the expression of costimulatory molecules such as CD40, CD80, and CD86 in dendritic cells, suggesting a role in promoting T-helper cell responses .
| Parameter | Value |
|---|---|
| EC50 (T-cell activation) | 8.6 nM |
| Costimulatory Molecule Upregulation | CD40, CD80, CD86 |
2. Antimicrobial Activity
PMU has shown promising antimicrobial activity against various pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that PMU exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
3. Toxicological Profile
Understanding the toxicity of PMU is essential for assessing its safety for potential therapeutic use. Toxicological studies have indicated that PMU has a favorable safety profile at therapeutic doses.
- Aquatic Toxicity : A report on aquatic toxicity highlighted that PMU's LC50 values in aquatic organisms were significantly higher than those of many common pollutants, suggesting low environmental risk .
| Organism | LC50 (mg/L) |
|---|---|
| Fathead minnow | >1000 |
Mechanistic Insights
The mechanism of action for PMU appears to involve modulation of cellular pathways related to inflammation and immune response. The hydrophobic nature of PMU aids in its cellular uptake, allowing it to influence intracellular signaling cascades effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
